Cas no 17890-82-3 (3-Amino-6-methylpyrazine-2-carbonitrile)
3-Amino-6-methylpyrazine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-6-methylpyrazine-2-carbonitrile
- 2-Amino-3-cyano-5-methyl-pyrazin
- 2-AMINO-3-CYANO-5-METHYLPYRAZINE
- 3-Amino-6-methyl-2-pyrazinecarbonitrile
- 3-Amino-6-methyl-pyrazin-2-carbonitril
- 3-amino-6-methyl-pyrazine-2-carbonitrile
- 2-Pyrazinecarbonitrile, 3-amino-6-methyl-
- 3-Amino-6-methyl-2-pyrazinecarbonitrile #
- 17890-82-3
- AKOS006327319
- TS-01734
- BL010406
- MFCD09750039
- DTXSID30342728
- Pyrazine-2-carbonitrile, 3-amino-6-methyl-
- SY066098
- CS-0448472
- DA-19269
- SCHEMBL9195651
-
- MDL: MFCD09750039
- Inchi: 1S/C6H6N4/c1-4-3-9-6(8)5(2-7)10-4/h3H,1H3,(H2,8,9)
- InChI Key: LURGZVKKNLPCSQ-UHFFFAOYSA-N
- SMILES: N1C(C#N)=C(N)N=CC=1C
Computed Properties
- Exact Mass: 134.05900
- Monoisotopic Mass: 134.059246208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- PSA: 75.59000
- LogP: 0.82008
3-Amino-6-methylpyrazine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 068704-1g |
3-Amino-6-methylpyrazine-2-carbonitrile |
17890-82-3 | 97% | 1g |
£488.00 | 2022-03-01 | |
| Alichem | A099001391-5g |
3-Amino-6-methylpyrazine-2-carbonitrile |
17890-82-3 | 95% | 5g |
$1,030.00 | 2022-04-02 | |
| Alichem | A099001391-10g |
3-Amino-6-methylpyrazine-2-carbonitrile |
17890-82-3 | 95% | 10g |
$1,346.33 | 2022-04-02 | |
| Alichem | A099001391-25g |
3-Amino-6-methylpyrazine-2-carbonitrile |
17890-82-3 | 95% | 25g |
$2,177.56 | 2022-04-02 | |
| Fluorochem | 068704-250mg |
3-Amino-6-methylpyrazine-2-carbonitrile |
17890-82-3 | 97% | 250mg |
£133.00 | 2022-03-01 | |
| Chemenu | CM127763-1g |
3-amino-6-methylpyrazine-2-carbonitrile |
17890-82-3 | 95% | 1g |
$352 | 2021-08-05 | |
| Chemenu | CM127763-5g |
3-amino-6-methylpyrazine-2-carbonitrile |
17890-82-3 | 95% | 5g |
$795 | 2021-08-05 | |
| Chemenu | CM127763-10g |
3-amino-6-methylpyrazine-2-carbonitrile |
17890-82-3 | 95% | 10g |
$1132 | 2021-08-05 | |
| Chemenu | CM127763-25g |
3-amino-6-methylpyrazine-2-carbonitrile |
17890-82-3 | 95% | 25g |
$1772 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G14126-1g |
3-Amino-6-methylpyrazine-2-carbonitrile |
17890-82-3 | 1g |
3464.0CNY | 2021-07-13 |
3-Amino-6-methylpyrazine-2-carbonitrile Suppliers
3-Amino-6-methylpyrazine-2-carbonitrile Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-Amino-6-methylpyrazine-2-carbonitrile
3-Amino-6-methylpyrazine-2-carbonitrile: A Versatile Compound with Broad Applications in Biomedical Research
3-Amino-6-methylpyrazine-2-carbonitrile (CAS No. 17890-82-3) is a heterocyclic compound that has garnered significant attention in the field of biomedical research due to its unique chemical structure and diverse biological activities. This compound belongs to the class of pyrazine derivatives, which are characterized by a six-membered ring system containing two nitrogen atoms. The presence of an amino group at the 3-position, a methyl group at the 6-position, and a cyano group at the 2-position creates a highly functionalized molecule with potential applications in drug discovery, materials science, and analytical chemistry.
Recent studies have highlighted the significance of 3-Amino-6-methylpyrazine-2-carbonitrile in the development of novel therapeutic agents. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its potential as a scaffold for designing antitumor compounds. The compound's ability to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, has been linked to its cytotoxic effects on cancer cell lines, including breast and lung carcinoma. This finding underscores the importance of 3-Amino-6-methylpyrazine-2-carbonitrile as a lead compound in the search for targeted cancer therapies.
Another notable application of 3-Amino-6-methylpyrazine-2-carbonitrile lies in its role as a building block for the synthesis of advanced materials. Researchers at the University of Tokyo have recently reported the use of this compound in the creation of biocompatible polymers with enhanced mechanical properties. These materials show promise in tissue engineering and regenerative medicine, where the ability to mimic the extracellular matrix is critical for successful cell integration and tissue regeneration. The incorporation of 3-Amino-6-methylpyrazine-2-carbonitrile into polymer networks has been shown to improve the degradation rate and bioactivity of the resulting materials, making them suitable for implantable devices and drug delivery systems.
From a synthetic perspective, the preparation of 3-Amino-6-methylpyrazine-2-carbonitrile has been the subject of several methodological advancements. A 2022 study published in Organic & Biomolecular Chemistry described a novel catalytic approach using transition metal complexes to achieve high-yield synthesis of this compound. The method involves the coupling of aminopyrazine derivatives with cyanoacetyl compounds under mild conditions, significantly reducing the energy consumption and environmental impact compared to traditional protocols. This development is particularly relevant in the context of green chemistry, where sustainable synthesis methods are increasingly prioritized in the pharmaceutical industry.
Furthermore, the biological activity of 3-Amino-6-methylpyrazine-2-carbonitrile has been explored in the context of antimicrobial research. A 2023 study in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action involves the disruption of bacterial cell membranes and the inhibition of essential enzymes required for microbial survival. These findings suggest that 3-Amino-6-methylpyrazine-2-carbonitrile could serve as a foundation for the development of new antibiotics, addressing the growing global challenge of antimicrobial resistance.
Another area of interest is the application of 3-Amino-6-methylpyrazine-2-carbonitrile in the design of fluorescent probes for bioimaging. A 2024 paper in Chemical Communications described the synthesis of a fluorescent derivative of this compound that can selectively bind to specific biomolecules, such as DNA and proteins. The compound's cyano group contributes to its photophysical properties, enabling it to emit light at wavelengths suitable for deep-tissue imaging. This capability makes 3-Amino-6-methylpyrazine-2-carbonitrile a valuable tool in the study of cellular processes and the visualization of molecular interactions in complex biological systems.
From a structural standpoint, the chemical properties of 3-Amino-6-methylpyrazine-2-carbonitrile are influenced by its functional groups. The amino group at the 3-position can participate in hydrogen bonding interactions, while the cyano group at the 2-position contributes to the molecule's electron-withdrawing nature. These characteristics make the compound highly reactive in various chemical environments, enabling its use in a wide range of synthetic transformations. The methyl group at the 6-position provides steric protection, which can be crucial in controlling the reactivity of the molecule during chemical reactions.
Despite its promising applications, the use of 3-Amino-6-methylpyrazine-2-carbonitrile is not without challenges. One of the primary concerns is its potential toxicity, which must be carefully evaluated during drug development. A 2023 review article in Toxicology Reports highlighted the need for comprehensive toxicological studies to assess the safety profile of this compound and its derivatives. Researchers are currently exploring ways to modify the molecular structure to enhance its therapeutic index while minimizing adverse effects. This includes the introduction of substituents that can alter the compound's solubility, metabolic stability, and interaction with biological targets.
Additionally, the environmental impact of 3-Amino-6-methylpyrazine-2-carbonitrile is an important consideration in its industrial application. A 2022 study in Environmental Science & Technology investigated the fate of this compound in aquatic ecosystems and found that it can undergo biodegradation under certain conditions. However, the rate of degradation varies depending on environmental factors such as pH, temperature, and the presence of microorganisms. These findings emphasize the importance of implementing sustainable practices in the production and disposal of compounds containing 3-Amino-6-methylpyrazine-2-carbonitrile to minimize ecological risks.
Looking ahead, the future of 3-Amino-6-methylpyrazine-2-carbonitrile in biomedical research is likely to be shaped by interdisciplinary approaches that combine chemistry, biology, and engineering. Advances in computational modeling and machine learning are expected to play a significant role in predicting the biological activity of this compound and its derivatives. By leveraging these technologies, researchers can accelerate the discovery of new applications and optimize the molecular design for specific therapeutic targets.
In conclusion, 3-Amino-6-methylpyrazine-2-carbonitrile represents a versatile and promising molecule with a wide range of applications in biomedical research. Its unique chemical structure and functional groups enable it to participate in diverse biological processes, from cancer therapy to antimicrobial activity and bioimaging. As research in this area continues to evolve, the compound is likely to remain a key focus of innovation, driving the development of new therapeutic strategies and materials with significant clinical and industrial relevance.
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